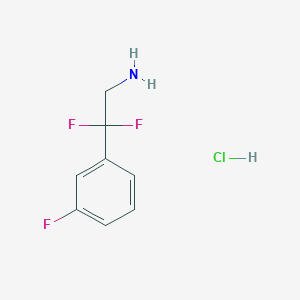

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride

Description

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride is a fluorinated ethylamine derivative synthesized via a multi-step process involving diethylaminosulfur trifluoride (DAST)-mediated fluorination, azide substitution, and catalytic hydrogenation under acidic conditions . Its geminal difluoro and 3-fluorophenyl substituents enhance metabolic stability and electronic properties, making it a potent, selective inhibitor of neuronal nitric oxide synthase (nNOS) with improved cellular permeability . The hydrochloride salt form improves solubility and bioavailability, facilitating pharmacological applications.

Properties

IUPAC Name |

2,2-difluoro-2-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-7-3-1-2-6(4-7)8(10,11)5-12;/h1-4H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVGYGWXSMPKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with difluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. Notably, it has shown promise as a potent inhibitor of neuronal nitric oxide synthase (nNOS), demonstrating selectivity over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) . This selectivity is crucial for developing treatments for neurological disorders where modulation of nitric oxide levels is beneficial.

Biological Studies

Research indicates that 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride can influence various biological pathways. Its interaction with nNOS suggests potential applications in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases . Furthermore, studies have indicated its improved cell permeability compared to similar compounds, which enhances its potential for in vivo applications .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows it to participate in various chemical transformations, including nucleophilic substitutions and reductions. The presence of fluorine atoms can also modulate the lipophilicity of derivatives, making them suitable for pharmaceutical applications .

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A study demonstrated that this compound exhibited significant inhibitory activity against nNOS. The compound's design allowed it to cross cell membranes effectively, enhancing its therapeutic potential in neurological contexts .

Case Study 2: Synthesis of Fluorinated Compounds

Research highlighted the utility of this compound in synthesizing fluorinated analogs via difluoromethylation processes. These analogs were evaluated for their pharmacological properties, showcasing the importance of fluorine substitution in drug design .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Phenyl Groups

Table 1: Key Structural and Functional Differences

Key Observations :

- Fluorine Position: The 3-fluorophenyl substituent in the parent compound optimizes nNOS binding via steric and electronic interactions . In contrast, 2,4-difluorophenyl analogues (Table 1) may exhibit altered selectivity due to differing substitution patterns .

- Trifluoromethyl vs. Difluoro : Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic resistance but may reduce aqueous solubility, limiting bioavailability.

Analogues with Heterocyclic Substituents

Table 2: Heterocyclic Derivatives

Key Observations :

- Indole vs. Phenyl: Indole-containing analogues (e.g., ) interact with HSP90 via hydrogen bonding to GLU527 and TYR604, unlike the nNOS-targeting parent compound .

Secondary Amines and Bulkier Substituents

- (3-Fluorophenyl)methylamine HCl: A secondary amine with a propenyl group, this compound exhibits distinct reactivity and pharmacokinetics due to its non-geminal fluorination and branched structure .

- 2-(3-Bromo-2,6-difluorophenyl)ethanamine HCl : Bromine addition increases molecular weight and may enhance halogen bonding interactions, though toxicity risks remain unstudied .

Biological Activity

2,2-Difluoro-2-(3-fluorophenyl)ethanamine hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by the presence of two fluorine atoms and a fluorophenyl group, this compound serves as an important intermediate in various chemical syntheses and has been explored for its interactions with biological targets.

The compound's molecular structure can be represented as follows:

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 203.63 g/mol

The presence of fluorine atoms significantly enhances the compound's lipophilicity and binding affinity to various biological receptors, making it a candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluoromethylene group influences the compound's reactivity and binding affinity, modulating various biological processes. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

Biological Activities

Research into the biological activities of this compound includes:

- Cytotoxicity : Initial in vitro studies indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells.

- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. In a study involving corticosterone-induced lesions in PC12 cells, it demonstrated protective effects at concentrations as low as 1.25 µM .

Study 1: Antidepressant Potential

In a scaffold-hopping study aimed at developing novel antidepressants, 2,2-Difluoro-2-(3-fluorophenyl)ethanamine was synthesized and evaluated for its effects on behavior in rodent models. The results indicated that this compound reduced immobility time in the forced swim test (FST), suggesting potential antidepressant activity .

Study 2: Inhibition of Nitric Oxide Synthase

Another study focused on the synthesis of potent neuronal nitric oxide synthase inhibitors where 2,2-Difluoro-2-(3-fluorophenyl)ethanamine was tested for its ability to cross cell membranes effectively. The findings revealed that this compound exhibited improved cell permeability compared to other derivatives, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(3-fluorophenyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Coupling Reactions : Start with 3-fluorophenyl precursors (e.g., 3-fluorobenzaldehyde) and employ fluorination agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups. Post-fluorination, reduce the intermediate (e.g., via LiAlH₄) to form the ethanamine backbone .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

- Critical Parameters :

- Temperature control during fluorination (≤0°C to avoid side reactions).

- Stoichiometric excess of amine during salt formation (1.2:1 HCl:amine ratio) to ensure complete protonation .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Core Methods :

- NMR : ¹⁹F NMR (CDCl₃, δ -110 to -120 ppm for CF₂ groups; δ -60 ppm for aromatic F) confirms fluorination sites. ¹H NMR resolves amine proton environments (δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode (m/z ~212 [M+H]⁺ for free base; m/z ~248 [M+HCl+H]⁺ for hydrochloride) .

- Purity Assessment :

- Ion chromatography (IC) for chloride content verification (≥98% as per USP standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from batch-to-batch variability?

- Troubleshooting Steps :

- Batch Comparison : Analyze multiple batches via 2D NMR (HSQC, HMBC) to detect trace impurities (e.g., residual solvents or unreacted intermediates) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or salt forms by growing single crystals in acetonitrile/ethyl acetate .

- Case Study : Discrepancies in ¹⁹F NMR shifts (e.g., ±2 ppm) may stem from solvent polarity effects. Validate using deuterated DMSO for consistent hydrogen bonding .

Q. What strategies optimize this compound’s stability in aqueous solutions for pharmacological assays?

- Experimental Design :

- pH Buffering : Prepare solutions in phosphate buffer (pH 4.0–5.0) to minimize amine hydrolysis. Avoid alkaline conditions (pH >7) to prevent degradation .

- Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under argon at -20°C. Confirm stability via accelerated aging tests (40°C/75% RH for 14 days) .

- Data Interpretation : Monitor degradation products (e.g., free amine or defluorinated byproducts) using LC-MS/MS .

Q. How do fluorination patterns impact this compound’s reactivity in cross-coupling reactions?

- Comparative Analysis :

- Suzuki-Miyaura Coupling : The 3-fluorophenyl group exhibits lower reactivity (vs. non-fluorinated analogs) due to electron-withdrawing effects. Use Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) to achieve >70% yield .

- Selectivity : Ortho-fluorine steric hindrance reduces coupling efficiency at the 2-position; meta-substitution (3-fluorophenyl) enhances compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.